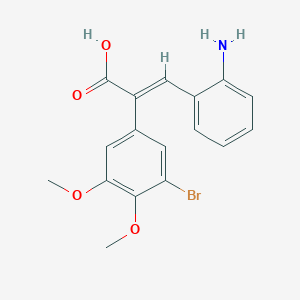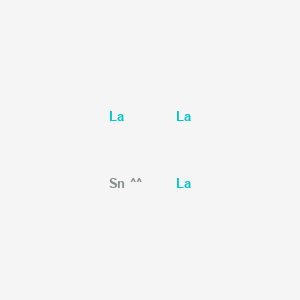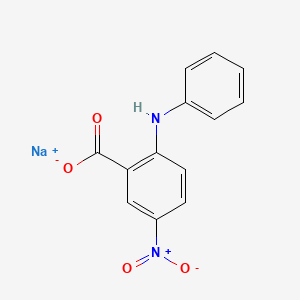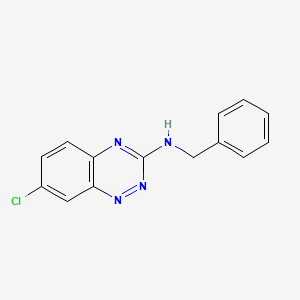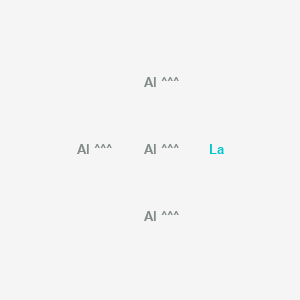
CID 78062272
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 78062272” is known as Aluminum, compound with lanthanum (4:1). This compound consists of four aluminum atoms bonded to one lanthanum atom. It is a part of the broader class of intermetallic compounds, which are known for their unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum, compound with lanthanum (4:1) typically involves the direct combination of aluminum and lanthanum metals under high-temperature conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The metals are heated together until they form a homogeneous alloy.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a uniform distribution of the constituent metals and help in achieving the desired stoichiometry.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxygen to form oxides of aluminum and lanthanum.
Reduction: It can also participate in reduction reactions, especially in the presence of strong reducing agents.
Substitution: The compound may undergo substitution reactions where one of the metal atoms is replaced by another metal atom.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or compounds in a molten state.
Major Products Formed:
Oxidation: Aluminum oxide and lanthanum oxide.
Reduction: Pure aluminum and lanthanum metals.
Substitution: New intermetallic compounds with different metal compositions.
Applications De Recherche Scientifique
Chemistry: In chemistry, Aluminum, compound with lanthanum (4:1) is used as a precursor for the synthesis of other intermetallic compounds. It is also studied for its unique bonding properties and electronic structure.
Biology: While not commonly used in biological applications, the compound’s properties are of interest in the study of metal interactions with biological systems.
Medicine: There are no significant direct applications in medicine, but the compound’s properties are studied for potential use in medical materials and devices.
Industry: In industry, this compound is used in the production of high-strength materials and alloys. Its unique properties make it valuable in the aerospace and automotive industries.
Mécanisme D'action
The compound exerts its effects primarily through its unique electronic structure and bonding properties. The interaction between aluminum and lanthanum atoms creates a stable structure that can withstand high temperatures and pressures. The molecular targets and pathways involved are primarily related to the compound’s ability to form strong metallic bonds and its resistance to oxidation and corrosion.
Comparaison Avec Des Composés Similaires
- Aluminum, compound with cerium (4:1)
- Aluminum, compound with yttrium (4:1)
- Aluminum, compound with gadolinium (4:1)
Comparison: Compared to these similar compounds, Aluminum, compound with lanthanum (4:1) exhibits unique properties such as higher thermal stability and resistance to oxidation. Its bonding properties also differ, making it suitable for specific applications where other compounds may not perform as well.
Propriétés
Formule moléculaire |
Al4La |
|---|---|
Poids moléculaire |
246.8316 g/mol |
InChI |
InChI=1S/4Al.La |
Clé InChI |
HHQJGAVWDDYIEN-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Al].[Al].[Al].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



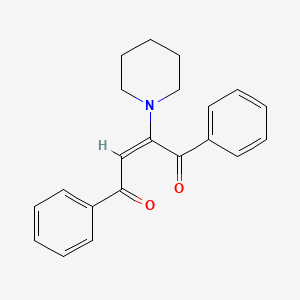
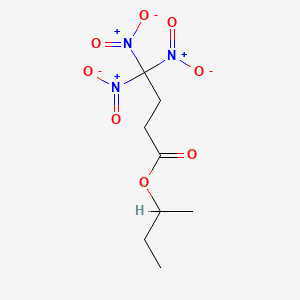

![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
